2-(3-morpholin-4-ylpropyl)guanidine;sulfuric acid

Description

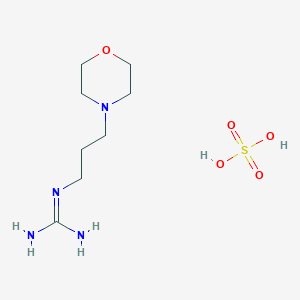

2-(3-Morpholin-4-ylpropyl)guanidine;sulfuric acid (CAS: 14279-76-6) is a guanidine derivative complexed with sulfuric acid. Its molecular formula is C₈H₂₀N₄O₅S, with a molecular weight of 284.33 g/mol . Structurally, it combines a morpholine-substituted propyl chain with a guanidine group, stabilized by sulfuric acid. This compound is primarily utilized in industrial processes, such as the synthesis of nitroguanidine via microreactor systems, where it serves as a raw material .

Properties

CAS No. |

13910-60-6 |

|---|---|

Molecular Formula |

C8H20N4O5S |

Molecular Weight |

284.34 g/mol |

IUPAC Name |

2-(3-morpholin-4-ylpropyl)guanidine;sulfuric acid |

InChI |

InChI=1S/C8H18N4O.H2O4S/c9-8(10)11-2-1-3-12-4-6-13-7-5-12;1-5(2,3)4/h1-7H2,(H4,9,10,11);(H2,1,2,3,4) |

InChI Key |

MJLAHEDMVMXLIE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCN=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-morpholin-4-ylpropyl)guanidine sulfuric acid typically involves the reaction of morpholine with a guanidine derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-(3-morpholin-4-ylpropyl)guanidine sulfuric acid is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2-(3-morpholin-4-ylpropyl)guanidine sulfuric acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₆H₃₈N₈O₆S

CAS Number : 14279-76-6

The compound consists of two guanidine units linked to morpholine groups, with sulfuric acid enhancing its solubility and reactivity. Its unique structure allows it to participate in various chemical reactions, making it a valuable candidate for research in organic synthesis and material science.

Biological Applications

- Antimicrobial Activity : The guanidine group is known for its ability to disrupt microbial cell membranes. Studies indicate that this compound may exhibit significant antimicrobial properties, potentially useful in developing new antimicrobial agents.

- Catalytic Properties : The combination of the guanidine group and sulfuric acid suggests potential catalytic applications in organic reactions. Research is ongoing to explore its effectiveness as a catalyst in various synthetic pathways.

- Supramolecular Chemistry : The ability of the guanidine group to form hydrogen bonds may facilitate the self-assembly of supramolecular structures. Investigating these interactions could lead to advancements in material science.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid against various bacterial strains. Results indicated a notable reduction in bacterial viability, supporting its potential as a new antimicrobial agent.

Case Study 2: Catalytic Activity

Research conducted on the catalytic properties of this compound demonstrated its effectiveness in promoting specific organic reactions under acidic conditions. The findings suggest that it can serve as a viable alternative to traditional catalysts, enhancing reaction efficiency.

Case Study 3: Material Science Applications

Investigations into the self-assembly capabilities of this compound revealed its potential for creating novel materials with specific functionalities. The ability to form well-defined structures opens avenues for applications in nanotechnology and polymer science.

Mechanism of Action

The mechanism of action of 2-(3-morpholin-4-ylpropyl)guanidine sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine-Sulfate Compounds

Structural Similarities and Differences

Key Observations :

- Unlike sulfaguanidine-triazine hybrids, which feature sulfonamide and heterocyclic groups, the target compound lacks aromaticity, likely reducing its bioactivity but enhancing thermal stability .

Physicochemical Data:

Key Observations :

Key Observations :

Biological Activity

2-(3-Morpholin-4-ylpropyl)guanidine; sulfuric acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antidiabetic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The compound consists of a guanidine moiety linked to a morpholine ring, which enhances its solubility and biological activity. The presence of sulfuric acid is crucial for its stability and solubility in aqueous environments.

Research indicates that compounds with guanidine functionalities, such as 2-(3-morpholin-4-ylpropyl)guanidine, exhibit various mechanisms of action against microbial pathogens:

- Membrane Disruption : Guanidine derivatives can destabilize bacterial cell membranes through ionic interactions with negatively charged lipids, leading to cell lysis .

- Inhibition of Cell Division : Some studies suggest that these compounds target proteins involved in bacterial cell division, such as FtsZ, which is crucial for maintaining bacterial morphology and viability .

- Antimicrobial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Biological Activity Data

The antimicrobial efficacy of 2-(3-morpholin-4-ylpropyl)guanidine has been evaluated through various studies. The following table summarizes key findings regarding its Minimum Inhibitory Concentration (MIC) values against different bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 20-40 | |

| Escherichia coli | 40-70 | |

| Proteus mirabilis | 30-50 | |

| Methicillin-resistant S. aureus (MRSA) | 25-50 |

Case Studies

- Antimicrobial Efficacy : A study conducted by Shafiee et al. demonstrated that 2-(3-morpholin-4-ylpropyl)guanidine exhibited significant antibacterial properties against MRSA and other resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .

- Diabetes Management : The guanidine structure is similar to metformin, a well-known antidiabetic drug. Research indicates that the compound may enhance insulin sensitivity and reduce blood glucose levels through mechanisms similar to those of metformin .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of the compound on human cell lines have shown promising results, indicating selective toxicity towards cancer cells while sparing normal cells, which may lead to its application in cancer therapy .

Q & A

Q. Basic Research Focus

- NMR : H and C NMR confirm protonation states and morpholine ring integrity.

- IR spectroscopy : Identifies sulfate vibrations (~1,100 cm) and guanidine N-H stretches (~3,300 cm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

What strategies mitigate solubility challenges in biological assays for this compound?

Q. Advanced Research Focus

- Co-solvents : Use DMSO or cyclodextrins to enhance aqueous solubility without disrupting biological activity .

- Prodrug design : Introduce ester or phosphate groups on the morpholine ring for improved membrane permeability, later hydrolyzed in vivo .

- Structural analogs : Replace the morpholinyl group with piperidinyl or pyrrolidinyl moieties to balance hydrophobicity .

How does the sulfuric acid counterion affect the compound’s stability and reactivity?

Q. Basic Research Focus

- pH-dependent stability : The sulfate counterion stabilizes the guanidinium ion at physiological pH (6.5–7.5), reducing degradation. Accelerated stability testing (40°C/75% RH) confirms shelf life .

- Reactivity : Sulfate’s low nucleophilicity minimizes unwanted side reactions (e.g., sulfonation) compared to chloride or nitrate salts .

Can computational models predict the compound’s binding affinity to target enzymes?

Q. Advanced Research Focus

- Molecular docking : Tools like Schrödinger Suite or MOE simulate binding to enzymes (e.g., acetylcholinesterase). The morpholinylpropyl group’s orientation in the active site is critical for affinity .

- MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

What are the oxidation pathways of the sulfur-containing groups in this compound?

Q. Advanced Research Focus

- Sulfoxide formation : Controlled oxidation with HO in acetic acid at 0–5°C selectively generates sulfoxides .

- Sulfone derivatives : Stronger oxidants like mCPBA (meta-chloroperbenzoic acid) at 50–60°C yield sulfones, confirmed via LC-MS .

- Impact on bioactivity : Sulfone derivatives often exhibit reduced membrane permeability but enhanced target specificity .

How does this compound compare to other guanidine-sulfate derivatives in antimicrobial assays?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.